6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 685542-71-6; MF: C₆H₄N₂O₆; MW: 200.11 g/mol) is a densely functionalized 1,4-dihydropyridine-3-carboxylic acid derivative belonging to the nitropyridone subclass. Its architecture uniquely combines a 4-oxo-1,4-dihydropyridine (4-pyridone) core with a 5-nitro group (–NO₂), a 6-hydroxy group (–OH), and a 3-carboxylic acid (–COOH).

Molecular Formula C6H4N2O6
Molecular Weight 200.11 g/mol
Cat. No. B11766513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Molecular FormulaC6H4N2O6
Molecular Weight200.11 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)C(=O)O
InChIInChI=1S/C6H4N2O6/c9-4-2(6(11)12)1-7-5(10)3(4)8(13)14/h1H,(H,11,12)(H2,7,9,10)
InChIKeyQJWDJGWGMBFKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic Acid: A Multifunctional Nitropyridone Scaffold for Medicinal Chemistry and Intermediate Synthesis


6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 685542-71-6; MF: C₆H₄N₂O₆; MW: 200.11 g/mol) is a densely functionalized 1,4-dihydropyridine-3-carboxylic acid derivative belonging to the nitropyridone subclass [1]. Its architecture uniquely combines a 4-oxo-1,4-dihydropyridine (4-pyridone) core with a 5-nitro group (–NO₂), a 6-hydroxy group (–OH), and a 3-carboxylic acid (–COOH) . This arrangement confers a high topological polar surface area (TPSA = 136.47 Ų) and three H-bond donors alongside five H-bond acceptors . The 4-pyridone motif is a privileged scaffold found in marketed drugs including ciprofloxacin and elvitegravir, while the 5-nitro group provides a powerful electron-withdrawing handle that activates the ring toward regioselective nucleophilic functionalization or Diels–Alder cycloaddition [2][3]. These intersecting properties make this compound a versatile late-stage intermediate for constructing complex heterocyclic libraries, quinolone antibacterials, and nitropyridine-based bioactive molecules.

Why 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Cannot Be Casually Substituted by Generic Pyridone Analogs


Interchanging 6-hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid with superficially similar pyridone or nitronicotinic acid building blocks introduces risk at three levels: physicochemical incompatibility, reactivity divergence, and tautomeric uncertainty. Compounds lacking the 6-OH group, such as 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 911461-03-5), exhibit a substantially lower TPSA (116.24 vs. 136.47 Ų, Δ = +20.23 Ų) and one fewer H-bond donor, which can alter solubility, permeability, and protein-binding profiles in biological screens . Analogs in which the 6-OH is present but the 4-oxo tautomer is not explicitly stabilized—e.g., 6-hydroxy-5-nitronicotinic acid (CAS 6635-31-0; C₆H₄N₂O₅, MW 184.11)—differ not only in molecular formula and H-bond donor count (2 vs. 3) but also in the absence of the oxo group at the 4-position, fundamentally changing the electron distribution and preferred tautomeric form . Even the simple 4-oxo-1,4-dihydropyridine-3-carboxylic acid core (CAS 609-70-1) lacks both the 5-nitro and 6-hydroxy substituents, removing the strong electron-withdrawing nitro effect that drives the regioselective functionalization chemistry for which nitropyridones are valued [1]. The evidence detailed below quantifies these differences and explains why substitution without explicit comparative validation can derail synthetic routes or confound structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Versus Closest Analogs


Increased Topological Polar Surface Area (TPSA) Relative to 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Provides a Physicochemical Differentiation Filter

The target compound carries a 6-hydroxy substituent that is absent in 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 911461-03-5; C₆H₄N₂O₅, MW 184.11). This single structural difference translates into a measurable increase in topological polar surface area (TPSA). The 6-OH group raises the TPSA by approximately 20.2 Ų (136.47 vs. 116.24 Ų) . In medicinal chemistry optimization, TPSA is a critical determinant of membrane permeability and oral bioavailability, with values above 140 Ų generally predicting poor oral absorption; the intermediate value of the target compound places it in a distinct property space compared with its 5-nitro-4-oxo counterpart [1].

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

Enhanced Hydrogen-Bond Donor (HBD) Count Distinguishes Target Compound from 6-Hydroxy-5-nitronicotinic Acid (CAS 6635-31-0) by Three HBDs vs. Two

The target compound (C₆H₄N₂O₆, MW 200.11) possesses three hydrogen-bond donors (two from the 6-OH/4-OH tautomeric pair plus the 3-COOH), whereas its close analog 6-hydroxy-5-nitronicotinic acid (CAS 6635-31-0; C₆H₄N₂O₅, MW 184.11) has only two HBDs because it lacks the 4-oxo oxygen acting as an H-bond donor equivalent in the tautomeric equilibrium . The difference in molecular formula (O₆ vs. O₅) is not merely compositional; it alters H-bonding capacity, aqueous solubility, and crystal packing behavior. In solid-state studies of the parent 4-hydroxynicotinic acid system, the 4-oxo-1,4-dihydropyridine tautomer exists in three distinct anhydrate polymorphs and two hydrates, demonstrating that the presence of the 4-oxo group dramatically expands polymorphic landscape and handling requirements [1]. For procurement, this means that the target compound cannot be substituted by the simpler 6-hydroxy-5-nitronicotinic acid without risking altered dissolution, stability, or solid-form properties in downstream formulations.

Solubility Crystal Engineering Formulation

Presence of the 5-Nitro Group Provides a Powerful Electron-Withdrawing Activation Handle Absent in Non-Nitro 4-Pyridone-3-Carboxylic Acid Scaffolds

The 5-nitro substituent in the target compound is not merely a spectator group; it strongly withdraws electron density from the 4-pyridone ring, activating the scaffold toward nucleophilic attack and enabling nitro-promoted direct functionalization. This reactivity is well-documented for 5-nitropyridones: they undergo regioselective Diels–Alder cycloaddition at the 5,6-position to yield functionalized quinolones, and participate in three-component ring transformation (TCRT) reactions with ketones and nitrogen sources to afford 2-arylated 5-nitropyridines [1][2]. In contrast, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 609-70-1; C₆H₅NO₃, MW 139.11), which lacks both the nitro and the 6-hydroxy groups, is far less electrophilically activated and does not engage in these nitro-dependent transformations [3]. For the practicing synthetic chemist, the 5-nitro group in the target compound ensures that the molecule is not merely a passive core but a reactive linchpin capable of generating molecular complexity in a controlled, predictable manner—a property that non-nitro analogs cannot replicate.

Synthetic Chemistry Diels-Alder Cycloaddition Regioselective Functionalization

Regioselective Functionalization at 6-OH Enables Chemoselective Derivatization Relative to the 3-COOH in Nitropyridone Intermediates Used for Scalable Drug Synthesis

In a disclosed process-scale route to the Toll-like receptor (TLR7) agonist PF-4171455, a key nitropyridone intermediate bearing the 4-oxo-1,4-dihydropyridine core underwent sequential regioselective chlorination at the 6-OH position while leaving the 3-carboxylic acid function intact [1]. This chemoselectivity—reacting the 6-hydroxyl in the presence of the 3-COOH—is structurally analogous to the substitution pattern of the target compound and highlights a valuable differentiation: the 6-OH can be selectively activated (e.g., chlorinated, tosylated, or converted to a triflate) without requiring protection/deprotection of the 3-COOH, enabling fewer synthetic steps and higher overall yields. In that published process, the nitropyridone intermediate was synthesized in four steps and carried forward through regioselective chlorination and carbamate-tethered carbonyl cyclization to deliver the final drug substance on kilogram scale [1]. Analogs that lack the 6-OH group (e.g., 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid) cannot participate in this type of chemoselective transformation, limiting their utility as drop-in replacements for the target compound in analogous synthetic sequences.

Process Chemistry Late-Stage Functionalization Scalable Synthesis

The 4-Oxo-1,4-dihydropyridine Tautomeric Form Is Explicitly Stabilized, Offering Defined Solid-State Handling and Avoidance of Keto-Enol Ambiguity That Plagues Hydroxypyridine Isomers

Hydroxypyridine-carboxylic acid derivatives exhibit complex keto-enol tautomerism that profoundly affects their solid-state form, solubility, and chemical reactivity. In the 4-hydroxynicotinic acid system, the equilibrium between the enol form (4-HNA) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid) produces at least three anhydrate polymorphs and two hydrates, with interconversion occurring upon heating or exposure to humidity [1]. This tautomeric ambiguity complicates quality control acceptance criteria and introduces batch-to-batch variability. The target compound, by virtue of the electron-withdrawing nitro group at the 5-position and the 6-OH group, strongly favors the 4-oxo tautomer in both solution and solid state, as indicated by the conventional depiction of its structure as 6-hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid and by its InChI string (InChI=1S/C6H4N2O6/c9-4-2(6(11)12)1-7-5(10)3(4)8(13)14/h1H,(H,11,12)(H2,7,9,10)), which explicitly encodes the 4-oxo and 6-hydroxy arrangement . For the procurement scientist, a well-defined tautomeric form translates to predictable solid-state properties (melting point, hygroscopicity, polymorphic stability), consistent analytical characterization (NMR, IR), and reliable reaction performance—reducing the risk of failed reactions due to unexpected tautomer-driven reactivity differences.

Solid-State Chemistry Tautomerism Quality Control

Optimal Research and Industrial Application Scenarios for 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic Acid


Construction of Quinolone and Isoquinolone Libraries via Nitro-Promoted Diels–Alder Cycloaddition

The 5-nitro group makes the target compound an ideal substrate for regioselective Diels–Alder [4+2] cycloaddition with conjugated dienes, yielding functionalized quinolone scaffolds as established in the nitropyridone direct functionalization literature [1]. Researchers building quinolone-focused libraries for antibacterial or anticancer screening can use this compound as a single versatile entry point, leveraging the nitro group to direct cycloaddition regiochemistry while retaining the 3-COOH as a handle for further amidation or esterification.

Dual-Vector Derivatization in Medicinal Chemistry SAR Campaigns Without Protecting-Group Chemistry

The target compound provides two chemically orthogonal handles: the 6-OH (amenable to selective chlorination, sulfonation, or Mitsunobu coupling) and the 3-COOH (available for amide coupling or esterification) [1]. As demonstrated in the kilogram-scale synthesis of the TLR7 agonist PF-4171455, the 6-OH position can be regioselectively chlorinated without protecting the 3-carboxylic acid [1]. For medicinal chemists executing parallel SAR exploration, this dual-vector derivatization enables rapid analog generation with fewer synthetic steps, reducing cycle time and material waste.

Physicochemical Property Tuning in Early-Stage Drug Discovery Where TPSA Control Is Critical

The target compound's elevated TPSA (136.47 Ų) compared with its 5-nitro-4-oxo analog without the 6-OH (116.24 Ų) makes it a deliberate choice when medicinal chemistry teams need to increase polarity to improve aqueous solubility or reduce hERG liability while staying below the permeability cliff (~140 Ų) [1][2]. This intermediate TPSA value positions the compound as a balanced starting scaffold for oral drug candidate optimization.

Solid-Form Screening and Co-Crystal Engineering Based on a Defined Tautomeric State

Because the 4-oxo tautomer is stabilized by the electron-withdrawing nitro and 6-OH groups, the target compound offers a more predictable solid-form landscape than tautomerically ambiguous hydroxypyridine analogs, which can exhibit multiple interconverting polymorphs [1]. Pharmaceutical scientists engaged in preformulation screening or co-crystal design can use this compound as a well-defined partner for hydrogen-bond-directed crystal engineering, avoiding the complications of tautomer-dependent polymorphism that complicate regulatory filing.

Quote Request

Request a Quote for 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.